molecular formula C13H18N2O2 B101375 trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide CAS No. 15942-11-7

trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide

Cat. No.: B101375
CAS No.: 15942-11-7
M. Wt: 234.29 g/mol
InChI Key: RODNVULEJJJVHO-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins and enzymes, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound in research and development.

Biological Activity

trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide is an organic compound classified as a substituted benzamide. Its molecular formula is C13H18N2O2, with a molecular weight of approximately 234.29 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications, including its role as an impurity in expectorant formulations and other therapeutic agents.

The structure of this compound features a central benzene ring connected to an amino group and a hydroxy-substituted cyclohexyl moiety. This configuration influences its chemical reactivity and biological properties. The compound's mechanism of action primarily involves enhancing mucosal secretion by stimulating glandular tissues, which facilitates mucus clearance from the respiratory tract. Additionally, it may interact with specific receptors involved in respiratory function, although comprehensive receptor binding studies are still needed for a deeper understanding .

Therapeutic Potential

Research indicates that this compound has potential therapeutic effects. It is used in various scientific contexts:

  • Chemistry : Serves as a reference standard for analytical development and method validation.
  • Biology : Employed in studies related to biological activity and interactions.
  • Medicine : Investigated for its potential therapeutic effects and mechanisms of action .

Case Studies

Comparative Analysis with Related Compounds

A comparison of this compound with structurally related compounds can provide insights into its unique biological activities.

Compound NameBiological ActivityKey Findings
This compoundMucosal secretion enhancementPotential use in expectorants
4-Bromo-2-[(trans-4-hydroxycyclohexyl)amino]benzonitrileInteraction with cancer pathwaysOngoing studies on pharmacokinetics
4-(aminomethyl)benzamide derivativesAnticancer activity against receptor tyrosine kinasesSignificant inhibitory effects observed

Future Research Directions

The current understanding of this compound's biological activity highlights the need for further research:

  • Receptor Binding Studies : Detailed studies on receptor interactions will clarify its role in respiratory function.
  • Anticancer Potential : Investigation into its efficacy against various cancer cell lines could reveal new therapeutic applications.
  • Mechanistic Studies : Understanding the precise biochemical pathways influenced by this compound will enhance its application in drug development.

Properties

IUPAC Name

2-amino-N-(4-hydroxycyclohexyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-4,9-10,16H,5-8,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODNVULEJJJVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=CC=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166654
Record name trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15942-11-7
Record name trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015942117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-2-amino-N-(4-hydroxycyclohexyl)benzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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